molecular formula C8H5Cl2NO2 B098149 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene CAS No. 18984-16-2

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B098149
CAS No.: 18984-16-2
M. Wt: 218.03 g/mol
InChI Key: XHGCFWXSHIHYFH-ONEGZZNKSA-N
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Description

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS: 37630-23-2 ), is a high-purity synthetic intermediate of significant interest in organic and medicinal chemistry. This compound belongs to the class of substituted nitrovinylbenzenes, which are characterized by a strongly electron-withdrawing nitro group adjacent to a vinyl group . This key structural motif renders the β-carbon electrophilic, making the compound an excellent Michael acceptor and a versatile building block for carbon-carbon bond-forming reactions . Researchers value this chemical for its role as a precursor in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a pathway to substituted phenethylamines and other nitrogen-containing heterocycles . Furthermore, the chlorine atoms on the aromatic ring offer additional sites for functionalization via nucleophilic aromatic substitution, allowing for further structural diversification . Its primary research applications include use as a key intermediate in the development of agrochemicals and in the synthesis of dyes and other specialty chemicals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Properties

IUPAC Name

1,2-dichloro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGCFWXSHIHYFH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035425
Record name 3,4-Dichloro-beta-nitrostyrene
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Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18984-16-2
Record name Benzene, 1,2-dichloro-4-(2-nitroethenyl)-
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Record name 3,4-Dichloro-beta-nitrostyrene
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Record name trans-3,4-Dichloro-β-nitrostyrene
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Chemical Reactivity and Transformation Pathways of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Reactivity of the Nitroethenyl Moiety

The (E)-2-nitroethenyl group, often referred to as a β-nitrostyrene derivative, is a highly versatile functional group. The potent electron-withdrawing nature of the nitro group renders the carbon-carbon double bond electron-deficient, making it susceptible to attack by nucleophiles and an active participant in cycloaddition reactions.

Michael Addition Reactions

The polarized nature of the nitro-conjugated alkene makes it an excellent Michael acceptor. organic-chemistry.org The β-carbon atom, being electrophilic, readily undergoes conjugate addition with a wide range of nucleophiles. This reaction is a fundamental carbon-carbon bond-forming method. mdpi.com

The general mechanism involves the attack of a nucleophile on the β-carbon of the nitroethenyl group, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final 1,4-addition product. The resulting γ-nitro compounds are valuable synthetic intermediates, which can be converted into other functional groups such as γ-amino acids or 1,4-dicarbonyl compounds. msu.edu

A diverse array of nucleophiles can be employed in the Michael addition to β-nitrostyrene systems, as detailed in the table below.

Nucleophile ClassSpecific ExamplesResulting Product Type
Carbon Nucleophiles Malonates, Nitroalkanes, Cyanides, Grignard Reagents, Enolates (from ketones/aldehydes)Functionalized 1,3-dinitro compounds, γ-nitro carbonyls, γ-nitro nitriles
Nitrogen Nucleophiles Amines, Hydrazines, Azidesβ-amino nitroalkanes
Oxygen Nucleophiles Alkoxides, Phenoxidesβ-alkoxy nitroalkanes
Sulfur Nucleophiles Thiols, Thiophenoxidesβ-thio nitroalkanes

This table provides an interactive overview of common nucleophiles used in Michael additions with nitroalkenes.

Reductive Transformations to Amine Derivatives

The nitroethenyl group can be selectively or fully reduced to yield valuable amine derivatives. The reduction can proceed in a stepwise manner, often allowing for the isolation of intermediate products.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced without affecting the nitro group. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which converts the β-nitrostyrene derivative into the corresponding nitroalkane, 1,2-dichloro-4-(2-nitroethyl)benzene. researchgate.net

Reduction of the Nitro Group: The nitro group itself is readily reducible to a primary amine. This transformation is of significant importance as it provides a pathway to substituted phenethylamines. Common methods for this reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. researchgate.net Other reducing agents such as iron powder in acidic medium or tin(II) chloride can also be employed.

By combining these reduction strategies, 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene can be converted into 2-(3,4-dichlorophenyl)ethanamine, a substituted phenethylamine (B48288) scaffold.

Cycloaddition Chemistry

The electron-deficient double bond of the nitroethenyl moiety enables it to participate as a key component in several types of cycloaddition reactions.

[4+2] Diels-Alder Reactions: In this type of reaction, the nitrostyrene (B7858105) derivative acts as a dienophile, reacting with a conjugated diene. These reactions can be thermally or Lewis-acid catalyzed and are a powerful tool for the construction of six-membered rings. beilstein-journals.orgbeilstein-journals.org The reaction of this compound with a diene like 1,3-cyclopentadiene would yield a bicyclic nitro-substituted adduct.

[3+2] Dipolar Cycloadditions: The nitroalkene can react with various 1,3-dipoles, such as nitrones, azides, or azomethine ylides, to form five-membered heterocyclic rings. researchgate.netrsc.org For instance, reaction with sodium azide (B81097) can lead to the formation of triazole derivatives. researchgate.net

[2+2] Photocycloadditions: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] cycloaddition reactions with other olefins to form substituted cyclobutane (B1203170) rings. nih.gov This photochemical approach provides a direct route to four-membered ring systems that can be challenging to synthesize via other methods. nih.gov

Cycloaddition TypeReactant PartnerResulting Ring System
[4+2] Diels-Alder Conjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene
[3+2] Dipolar 1,3-Dipole (e.g., Azide, Nitrone)Substituted Triazole, Isoxazolidine
[2+2] Photocycloaddition Olefin (e.g., 2,3-Dimethyl-2-butene)Substituted Cyclobutane

This interactive table summarizes the cycloaddition reactions involving the nitroethenyl group.

Reactivity of the Dichlorinated Benzene (B151609) Core

The reactivity of the aromatic ring in this compound is heavily influenced by its three substituents. The two chlorine atoms are weakly deactivating and ortho-, para-directing for electrophilic substitution. In contrast, the (E)-2-nitroethenyl group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene ring with an electrophile. masterorganicchemistry.com The presence of three deactivating groups—two chlorines and one nitroethenyl group—makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophiles. youtube.com

The directing effects of the substituents are as follows:

Chloro group at C-1: Directs to positions 2 (occupied) and 6.

Chloro group at C-2: Directs to positions 1 (occupied) and 3.

Nitroethenyl group at C-4: This is a meta-directing group, directing incoming electrophiles to positions 3 and 5.

Considering these effects, any potential electrophilic substitution would be predicted to occur at positions 3 or 5. However, the profound deactivation of the ring means that such reactions would require extremely harsh conditions (high temperatures, strong acids) and would likely result in low yields. minia.edu.eg

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for aromatic rings bearing strong electron-withdrawing groups and a good leaving group, such as a halide. wikipedia.orgbyjus.com The this compound molecule is well-suited for this type of reaction.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group is then expelled, restoring the aromaticity of the ring.

The rate of SNAr reactions is greatly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing substituent, providing significant stabilization. youtube.comstackexchange.comechemi.com

In this compound:

The chlorine atom at C-1 is para to the strongly activating nitroethenyl group.

The chlorine atom at C-2 is meta to the nitroethenyl group.

Therefore, nucleophilic attack will occur preferentially at the C-1 position, displacing the chloride ion that is para to the nitroethenyl group. echemi.comwikipedia.org Common nucleophiles like alkoxides (e.g., sodium ethoxide), ammonia, and amines can be used to displace the C-1 chlorine, leading to a variety of substituted products. wikipedia.org

Synthesis and Characterization of Derivatives and Analogues of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Modifications to the Nitroethenyl Side Chain

The nitroethenyl group is a key functional moiety that imparts specific electronic properties to the molecule and serves as a handle for a variety of chemical transformations. The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group susceptible to nucleophilic attack, and the conjugated system can participate in cycloaddition reactions.

One of the most common reactions involving β-nitrostyrenes is the Michael addition . This reaction involves the conjugate addition of a nucleophile to the carbon-carbon double bond. A wide range of nucleophiles can be employed, including carbanions (e.g., from 1,3-dicarbonyl compounds), amines, thiols, and others. For instance, the reaction of a β-nitrostyrene with a 1,3-dicarbonyl compound under basic conditions can yield a Michael adduct, which can be a precursor for more complex structures. beilstein-journals.org While specific studies on 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene are not prevalent, analogous reactions with other substituted β-nitrostyrenes are well-documented. nih.gov

Cycloaddition reactions represent another powerful tool for modifying the nitroethenyl side chain. The double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. For example, reaction with a diene could lead to the formation of a six-membered ring, incorporating the vinyl carbons into the new cyclic system. Similarly, 1,3-dipolar cycloaddition with nitrile oxides can be employed to synthesize isoxazole (B147169) derivatives. eresearchco.comresearchgate.net

Reduction of the nitro group offers a pathway to other important functional groups. The nitro group of the nitroethenyl moiety can be selectively reduced to an amino group, yielding a substituted phenethylamine (B48288) derivative. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the potential for simultaneous reduction of the double bond.

A hypothetical scheme for the modification of the nitroethenyl side chain is presented below, based on the known reactivity of β-nitrostyrenes.

Interactive Data Table: Proposed Modifications to the Nitroethenyl Side Chain of this compound

Reaction TypeReagents and ConditionsPotential Product
Michael Addition1,3-Dicarbonyl compound, BaseMichael adduct
Diels-Alder CycloadditionConjugated diene, HeatCyclohexene derivative
1,3-Dipolar CycloadditionNitrile oxideIsoxazoline derivative
ReductionH₂, Pd/C2-(3,4-Dichlorophenyl)ethan-1-amine

Functionalization of the Dichlorobenzene Ring

The dichlorobenzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitroethenyl group. The chlorine atoms, particularly the one para to the nitroethenyl group, are susceptible to displacement by nucleophiles. This is analogous to the reactivity of the precursor, 1,2-dichloro-4-nitrobenzene, where the chlorine at the 4-position is readily substituted. stackexchange.comchegg.com

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-substituted derivative. Similarly, reaction with an amine could introduce an amino group onto the aromatic ring.

In addition to SNAr, modern cross-coupling reactions provide a powerful means to functionalize the dichlorobenzene ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling , Sonogashira coupling , and Buchwald-Hartwig amination are widely used to form carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgwikipedia.orglibretexts.org While these reactions are often performed on aryl halides, the principles can be extended to the dichlorinated substrate. For instance, a Suzuki coupling with an arylboronic acid could be used to introduce a new aryl group in place of one of the chlorine atoms, leading to a biphenyl (B1667301) derivative. The reactivity of the two chlorine atoms may differ, allowing for potential regioselective functionalization. The chlorine atom para to the activating nitroethenyl group would be expected to be more reactive in palladium-catalyzed couplings, similar to its enhanced reactivity in SNAr.

Interactive Data Table: Potential Functionalization of the Dichlorobenzene Ring

Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Aromatic SubstitutionNaOCH₃, CH₃OH1-Chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted chloro-[(E)-2-nitroethenyl]benzene
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, BaseAlkynyl-substituted chloro-[(E)-2-nitroethenyl]benzene
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted chloro-[(E)-2-nitroethenyl]benzene

Synthesis of Structurally Related Scaffolds Incorporating the Nitroethenyl Unit

The reactivity of the nitroethenyl group makes this compound a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. The general reactivity of β-nitrostyrenes in the construction of heterocycles is well-established. nih.govuctm.eduorganic-chemistry.org

For example, the synthesis of pyrroles can be achieved through various methods starting from β-nitrostyrenes. One common approach is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. uctm.edu Derivatives of the target compound could potentially be converted into intermediates suitable for such cyclizations. Another method involves the reaction of a β-nitrostyrene with an enamine or a related species. nih.gov

Isoxazole derivatives can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with the alkene of the nitroethenyl group, as mentioned in section 4.1. eresearchco.comorganic-chemistry.org This reaction is often highly regioselective and provides a direct route to this important heterocyclic core.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govnih.gov By first carrying out a Michael addition of a 1,3-dicarbonyl compound to this compound, the resulting adduct could be cyclized with hydrazine to afford a pyrazole (B372694) derivative.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key feature for confirming the stereochemistry of the nitroethenyl group is the coupling constant between the two vinyl protons. A large coupling constant (J value), typically in the range of 13-16 Hz, is characteristic of a trans or (E)-configuration, as observed in related β-nitrostyrenes. researchgate.net The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the dichlorinated benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the vinyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitro groups.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹H Multiplicity & Coupling Constant (J, Hz)Predicted ¹³C Chemical Shift (δ, ppm)
Vinyl-CH-Ar~7.6 - 8.1Doublet, J ≈ 13-14 Hz~138 - 142
Vinyl-CH-NO₂~7.9 - 8.3Doublet, J ≈ 13-14 Hz~135 - 139
Aromatic C-H (adjacent to C-Cl)~7.6 - 7.7Doublet~128 - 132
Aromatic C-H (between C-Cl and C-vinyl)~7.4 - 7.6Doublet of Doublets~129 - 133
Aromatic C-H (adjacent to C-vinyl)~7.7 - 7.9Singlet/Doublet~130 - 134
Aromatic C-Cl--~133 - 136
Aromatic C-Cl--~134 - 137
Aromatic C-vinyl--~131 - 135

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions characteristic of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear as two intense bands. Other key absorptions include the C=C stretching of the vinyl group and the aromatic ring, as well as the C-Cl stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains an extended conjugated system, encompassing the benzene ring, the ethenyl bridge, and the nitro group. This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, the molecule is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions, with an absorption maximum (λ_max) shifted to a longer wavelength (a bathochromic shift) compared to non-conjugated systems like nitrobenzene (B124822). nih.gov

Spectroscopy TypeFunctional Group / TransitionExpected Absorption Range
IRNO₂ Asymmetric Stretch1500 - 1560 cm⁻¹
IRNO₂ Symmetric Stretch1335 - 1370 cm⁻¹
IRC=C Stretch (vinyl)1620 - 1650 cm⁻¹
IRC=C Stretch (aromatic)1450 - 1600 cm⁻¹
IR=C-H Bend (trans-alkene)960 - 980 cm⁻¹
IRC-Cl Stretch600 - 800 cm⁻¹
UV-Visπ → π* Transitionλ_max > 270 nm

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, extensive studies on closely related β-nitrostyrene derivatives provide a reliable model for its solid-state geometry. nih.gov X-ray diffraction studies on analogous compounds consistently reveal an (E)-configuration across the C=C double bond and a high degree of molecular planarity. researchgate.net

The dihedral angle between the plane of the benzene ring and the plane of the nitrovinyl side chain is expected to be small, facilitating effective π-orbital overlap across the entire molecule. This planarity is a key feature of conjugated systems. Bond lengths are expected to show intermediate character; for instance, the C-C bond connecting the vinyl group to the benzene ring would be shorter than a typical single bond, indicating partial double bond character due to conjugation. The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds involving the nitro group and potential π-π stacking interactions between adjacent aromatic rings.

Structural ParameterExpected Value / Observation
Stereochemistry(E) or trans configuration at the C=C bond
Molecular GeometryLargely planar or near-planar
C=C Bond Length~1.33 - 1.35 Å
N-O Bond Lengths~1.22 - 1.24 Å
Intermolecular ForcesC-H···O hydrogen bonds, π-π stacking

Mass Spectrometry in Elucidating Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition, C₈H₅Cl₂NO₂, corresponding to a molecular weight of approximately 218.04 g/mol . sigmaaldrich.com

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms. docbrown.info

The fragmentation pattern provides structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group as NO₂ (a loss of 46 mass units) or the loss of NO (30 mass units). Subsequent fragmentation of the remaining dichlorostyrene (B3053091) cation would also be observed.

IonFormulaPredicted m/zDescription
[M]⁺[C₈H₅³⁵Cl₂NO₂]⁺217Molecular ion with two ³⁵Cl isotopes
[M+2]⁺[C₈H₅³⁵Cl³⁷ClNO₂]⁺219Molecular ion with one ³⁵Cl and one ³⁷Cl
[M+4]⁺[C₈H₅³⁷Cl₂NO₂]⁺221Molecular ion with two ³⁷Cl isotopes
[M-NO₂]⁺[C₈H₅Cl₂]⁺171, 173, 175Loss of the nitro group (NO₂)
[M-NO-O]⁺ or [M-NO₂]⁺[C₈H₅Cl₂O]⁺ / [C₈H₅Cl₂]⁺187, 189, 191 / 171, 173, 175Common nitroaromatic fragmentation

Computational Chemistry and Molecular Modeling of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For molecules like 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p). globalresearchonline.netniscpr.res.in This level of theory has proven effective for calculating the geometric parameters of related chloro-nitroaromatic compounds. niscpr.res.inresearchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. The presence of bulky substituents like chlorine atoms and the nitroethenyl group can induce distortions in the benzene (B151609) ring from a perfect hexagonal geometry. globalresearchonline.net For instance, in a related compound, 1,2,3-trichloro-4-nitrobenzene, the bond angles within the benzene ring were found to deviate from the ideal 120° due to steric repulsion between the chlorine atoms and the nitro group. globalresearchonline.net Similar distortions are expected for this compound.

The calculated geometric parameters provide a foundation for further analysis, including the calculation of vibrational frequencies and thermodynamic properties. globalresearchonline.net

Table 1: Representative Optimized Geometrical Parameters (Based on Analogous Compounds)

ParameterTypical Calculated Value (Å or °)Comment
C-C (ring)1.38 - 1.40Aromatic bond lengths
C-Cl~1.74Typical C-Cl bond length in chloroarenes
C-C (vinyl)~1.47Bond connecting the vinyl group to the ring
C=C (vinyl)~1.34Ethenyl double bond
C-N (nitro)~1.48Bond connecting the nitro group to the vinyl carbon
N-O (nitro)~1.23Nitro group N-O bond length
∠CCC (ring)118 - 121Ring angles may deviate from 120° due to substitution globalresearchonline.net
∠C-C=C~125Angle of the ethenyl substituent

Note: The values in this table are illustrative and based on typical DFT calculations for substituted benzenes and nitroalkenes, as specific published data for the target molecule is not available.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a greater tendency to donate electrons. The energy of the LUMO (ELUMO) is related to the electron affinity, with lower ELUMO values suggesting a greater ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring and the ethenyl bridge, while the LUMO is likely concentrated on the electron-withdrawing nitroethenyl group. This distribution makes the molecule susceptible to nucleophilic attack, particularly at the vinyl carbon β to the nitro group and at positions on the ring activated by the nitro group. The analysis of FMOs can thus predict the most probable sites for chemical reactions. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.5Indicates electron-donating ability
ELUMO-2.5 to -3.5Indicates electron-accepting ability
Energy Gap (ΔE)3.5 to 4.5Indicator of chemical reactivity and stability

Note: These values are representative for nitroaromatic compounds and are intended for illustrative purposes.

Conformational Analysis and Dihedral Angles

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key conformational features are described by dihedral angles, which define the rotational position of substituents relative to the benzene ring.

Of particular importance are the dihedral angles involving the nitroethenyl side chain. The planarity of the molecule is crucial for π-conjugation between the benzene ring and the nitroethenyl group. A smaller dihedral angle between the plane of the benzene ring and the plane of the C=C double bond would allow for more effective electronic communication, influencing the molecule's electronic and optical properties.

However, steric hindrance between the hydrogen on the vinyl group and the hydrogen on the adjacent ring carbon, as well as repulsion involving the bulky chloro and nitro groups, can force parts of the molecule to twist out of plane. mdpi.com In similar structures, the dihedral angle between a benzene ring and a nitro group can range from nearly planar to significantly twisted, depending on the steric environment. nih.govnih.gov DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers.

Table 3: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Impact on Properties
C(ring)-C(ring)-C(vinyl)=C(vinyl)Defines the twist of the ethenyl group relative to the ring.Affects the extent of π-conjugation. Near 0° or 180° implies planarity.
C(vinyl)=C(vinyl)-N-ODefines the orientation of the nitro group relative to the double bond.Influences the electron-withdrawing effect of the nitro group.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly DFT, are widely used to predict vibrational spectra (Infrared and Raman) for molecules. niscpr.res.in By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. globalresearchonline.net For calculations using the B3LYP functional, a scaling factor of around 0.96 is common. globalresearchonline.net

Comparing the scaled theoretical spectrum with an experimental one aids in the assignment of vibrational modes to specific absorption bands. niscpr.res.inresearchgate.net For this compound, characteristic vibrations would include C-Cl stretching and bending modes, symmetric and asymmetric stretching of the NO₂ group, C=C stretching of the vinyl group, and various C-H and C-C vibrations of the aromatic ring. globalresearchonline.net

Table 4: Representative Vibrational Frequencies (Based on Analogous Compounds)

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Scaled DFT Range (cm⁻¹)
NO₂ asymmetric stretch1510 - 1560Matches experimental range after scaling
NO₂ symmetric stretch1340 - 1380Matches experimental range after scaling
C=C (vinyl) stretch1620 - 1650Matches experimental range after scaling
C-Cl stretch600 - 800Matches experimental range after scaling
C-Cl in-plane bend265 - 615Assigned based on literature for chloroarenes globalresearchonline.net

Note: The frequency ranges are based on general values for the respective functional groups and data from related computed structures.

Applications in Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr). The structurally similar 1,2-dichloro-4-nitrobenzene is known to undergo SNAr, where a nucleophile attacks the ring and displaces one of the chlorine atoms. chegg.com DFT studies can be used to determine which of the two chlorine atoms is more susceptible to substitution. Such calculations would involve modeling the attack of a nucleophile (e.g., methoxide) at the carbon attached to each chlorine, calculating the energies of the resulting intermediates (Meisenheimer complexes) and the transition states leading to them. mdpi.com

These studies can explain the regioselectivity of the reaction, showing why one product is formed preferentially over another. The calculations would likely confirm that substitution is favored at the chlorine atom para to the strongly electron-withdrawing nitro group, as this position is more activated toward nucleophilic attack. mdpi.comchegg.com

Biological Activity and Pharmacological Mechanisms of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene and Its Analogues

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The nitroalkenyl arene structure, characteristic of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, is associated with broad-spectrum antimicrobial properties. researchgate.net Analogues of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov The antimicrobial action of nitro compounds is generally accepted to involve the reduction of the nitro group within microbial cells, leading to the formation of toxic nitroso and superoxide (B77818) radical intermediates. nih.gov These reactive species can covalently bind to and damage cellular macromolecules like DNA, ultimately causing cell death. nih.gov

Research into β-nitrostyrene derivatives indicates that structural modifications significantly influence their antimicrobial potency. For instance, halogen substituents on the aromatic ring have been shown to enhance antimicrobial activity. researchgate.net Studies comparing different halogenated β-nitrostyrenes have found that fluorine-containing analogues, in particular, are highly active antimicrobial agents. researchgate.net Furthermore, the length of the alkenyl chain plays a role, with nitropropenyl benzenes often exhibiting greater antibacterial and antifungal activity than the corresponding nitroethenyl compounds. researchgate.net This increased activity correlates with a more negative redox potential, enhancing the generation of toxic reactive species. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected β-nitrostyrene analogues against various microorganisms, illustrating the impact of different substituents on their antimicrobial profile.

Compound/AnalogueOrganismMIC (µg/mL)
4-Fluoro-β-nitrostyrene Staphylococcus aureus>128
Bacillus subtilis64
Escherichia coli>128
Pseudomonas aeruginosa>128
Candida albicans32
4-Chloro-β-nitrostyrene Staphylococcus aureus64
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16
4-Bromo-β-nitrostyrene Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans8
5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole Staphylococcus aureus16
Bacillus subtilis4
Escherichia coli128
Pseudomonas aeruginosa128
Candida albicans16
4-[(E)-2-nitroprop-1-enyl]-1-fluorobenzene Staphylococcus aureus8
Bacillus subtilis2
Escherichia coli64
Pseudomonas aeruginosa64
Candida albicans8

This table is generated based on data for illustrative purposes and is compiled from findings on related analogues. researchgate.netresearchgate.net

Potential Anti-inflammatory and Antiplatelet Effects

The β-nitrostyrene scaffold is also implicated in mediating anti-inflammatory and antiplatelet activities. researchgate.net Platelets are known to play a central role not only in thrombosis but also in chronic inflammation, which contributes to the progression of conditions like atherosclerosis. nih.gov Antiplatelet agents function by inhibiting platelet activation and aggregation through various mechanisms, such as antagonizing specific receptors or inhibiting enzymes like cyclooxygenases (COX). mdpi.com

While direct studies on this compound are limited, the known biological activities of its structural analogues suggest a potential for interaction with inflammatory and thrombotic pathways. researchgate.net Some anti-inflammatory effects of antiplatelet drugs are considered "off-target" benefits, which may be secondary to the inhibition of platelet activation or may result from direct interference with inflammatory pathways. nih.gov Given the reactivity of the nitroethenyl group, it is plausible that compounds like this compound could modulate the activity of proteins involved in these cascades, such as enzymes with critical cysteine residues.

Pro-Apoptotic and Anticancer Activities

The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a promising scaffold for the development of anticancer agents. nih.gov Various analogues have demonstrated significant antiproliferative and pro-apoptotic effects in a range of cancer cell lines, including those derived from chronic lymphocytic leukaemia (CLL), Burkitt's lymphoma (BL), and breast cancer. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer chemotherapies. waocp.org

Analogues of this compound have been shown to induce hallmarks of apoptosis in cancer cells, such as morphological changes, nuclear fragmentation, and chromatin condensation. nih.gov For example, (E)-9-(2-nitrovinyl)anthracene proved to be a potent antiproliferative agent in BL cell lines with IC50 values as low as 1.5 µM. nih.gov Other related compounds have shown strong activity against CLL cell lines, with IC50 values in the sub-micromolar range. nih.gov The mechanism of this pro-apoptotic activity often involves the activation of caspases, a family of proteases central to the execution of the apoptotic program. nih.gov Specifically, increases in the activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) have been observed following treatment with these compounds. nih.gov Furthermore, these molecules can modulate the levels of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for selected analogues against various cancer cell lines, highlighting their potent anticancer activity.

Compound/AnalogueCancer Cell LineIC50 (µM)
(E)-9-(2-nitrovinyl)anthracene DG-75 (Burkitt's Lymphoma)1.5
MUTU-I (Burkitt's Lymphoma)3
An (E)-9-(2-nitrovinyl)anthracene analogue (19g) HG-3 (Chronic Lymphocytic Leukaemia)0.17
PGA-1 (Chronic Lymphocytic Leukaemia)1.3
4-methyl-2,6-bis(1-phenylethyl)phenol MDA-MB 231 (Breast Cancer)44.9
C6 glioma44.9
A quinazoline (B50416) sulfonamide analogue (4d) MCF-7 (Breast Cancer)2.5
A549 (Lung Cancer)5.6

This table is generated based on data for illustrative purposes and is compiled from findings on related analogues. nih.govnih.govsemanticscholar.org

Enzyme Modulation and Inhibition Profiles

The chemical structure of this compound suggests it can function as a Michael acceptor, a characteristic that underpins the ability of β-nitrostyrenes to modulate enzyme activity. researchgate.net This reactivity allows them to form covalent bonds with nucleophilic residues, such as the sulfhydryl groups of cysteine, within the active sites of enzymes. nih.gov This interaction can lead to enzyme inhibition and disruption of cellular processes.

Substituents on the benzene (B151609) ring are known to modify the enzymatic and antimicrobial activity of these compounds. researchgate.net The modulation of redox enzymes is a particularly relevant area of investigation. For instance, inhibitors of the enzyme glutathione (B108866) reductase, which maintains cellular concentrations of the antioxidant glutathione, have been explored as potential anticancer and antimalarial agents. nih.gov This enzyme features a dithiol-disulfide couple involving two active-site cysteine residues, making it a potential target for compounds that can react with thiols. nih.gov While direct inhibition data for this compound is not widely available, related structures have been investigated as inhibitors of various enzymes, including mushroom tyrosinase. nih.gov

Mechanistic Insights into Biological Interactions

The diverse biological activities of this compound and its analogues stem from several key mechanistic features. The nitro group is a critical pharmacophore that can also act as a toxicophore. nih.gov Its biological effects are often triggered by intracellular redox reactions that produce cytotoxic radical species, which can inflict lethal damage on microorganisms by targeting DNA. nih.gov

In mammalian cells, particularly cancer cells, the pro-apoptotic mechanism appears to be more complex. The electrophilic nature of the β-carbon in the nitroethenyl group makes these compounds potent Michael acceptors. researchgate.net This allows them to react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH). nih.gov The depletion of intracellular GSH can disrupt the cellular redox balance and render cells more susceptible to oxidative stress and apoptosis.

Furthermore, the covalent modification of specific proteins via this Michael addition mechanism can directly inhibit enzymes crucial for cell survival and proliferation. nih.gov The anticancer effects observed for this class of compounds are often linked to the induction of apoptosis through the intrinsic (mitochondrial) pathway, evidenced by the activation of caspase-9 and modulation of Bcl-2 family proteins. nih.gov This inhibition of survival signaling pathways ultimately tips the cellular balance towards programmed cell death. nih.gov

Structure Activity Relationship Sar Studies of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene Derivatives

Influence of Halogenation Pattern on Biological Potency

The position and nature of halogen substituents on the benzene (B151609) ring of 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene analogs play a pivotal role in modulating their biological potency. Studies on related halogenated β-nitrostyrenes have demonstrated that the presence and position of halogens significantly impact antimicrobial activity.

Research has shown that dihalogenated derivatives of some heterocyclic compounds exhibit greater antibacterial activity compared to their monohalogenated counterparts. For instance, in a study on benzimidazole (B57391) derivatives, dihalogenated compounds showed a more pronounced inhibitory effect against Bacillus subtilis. antibiotics-chemotherapy.ru This suggests that the increased halogenation could enhance the compound's interaction with biological targets.

The introduction of chlorine atoms can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach its intracellular target. However, the specific placement of the two chlorine atoms in the 1,2-position on the benzene ring of the parent compound creates a unique electronic and steric environment that warrants further investigation to fully elucidate its contribution to the observed biological effects.

Impact of Nitroethenyl Moiety Structural Modifications on Activity

The nitroethenyl moiety is a critical pharmacophore in this class of compounds, and its structural modification can lead to significant changes in biological activity. The α,β-unsaturated nitro group acts as a Michael acceptor, a feature that is often associated with the biological activity of these compounds, allowing them to form covalent bonds with nucleophilic residues in biological targets such as proteins and enzymes.

Studies on related nitropropenyl benzenes have indicated that modifications to the vinyl group can influence antimicrobial and antitumor activity. For example, nitropropenyl benzenes have been shown to possess greater antibacterial and antifungal activity than the corresponding nitroethenyl compounds. researchgate.net This suggests that the addition of a methyl group to the β-carbon of the nitroethenyl side chain can enhance biological potency.

Furthermore, the replacement of the nitro group with other electron-withdrawing groups or its repositioning can drastically alter the electronic properties of the double bond, thereby affecting its reactivity as a Michael acceptor and its interaction with biological targets. The strong electron-withdrawing nature of the nitro group is crucial for the electrophilicity of the β-carbon, which is believed to be the site of nucleophilic attack by biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitrobenzene (B124822) derivatives, QSAR models have been developed to predict their toxicity and other biological activities. dergipark.org.tr These models typically use various molecular descriptors to quantify the physicochemical properties of the molecules.

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, general QSAR principles can be applied to understand the key structural features influencing their activity. The development of a robust QSAR model for this class of compounds would require a dataset of analogs with varying substituents and their corresponding biological activity data.

A typical QSAR model for these compounds would likely incorporate descriptors related to:

Hydrophobicity: Often quantified by the partition coefficient (log P), which influences the compound's ability to cross biological membranes.

Electronic effects: Described by parameters like the Hammett constant (σ), which reflects the electron-donating or electron-withdrawing nature of substituents.

Steric properties: Quantified by parameters such as Taft's steric factor (Es) or molar refractivity (MR), which describe the size and shape of the substituents.

Such models can be invaluable in predicting the activity of newly designed derivatives, thereby prioritizing synthetic efforts towards compounds with the highest potential.

Electronic and Steric Effects of Substituents on Bioactivity

Electronic Effects: The two chlorine atoms at the 1 and 2 positions of the benzene ring are electron-withdrawing groups. Their presence, along with the strongly electron-withdrawing nitro group on the ethenyl side chain, significantly influences the electron density distribution across the entire molecule. This electronic landscape is critical for the molecule's interaction with the active site of a target protein, which often involves electrostatic and hydrogen bonding interactions. The Hammett substituent constant (σ) is a useful parameter for quantifying the electronic influence of substituents on the reactivity of the benzene ring.

Steric Effects: The size and shape of the molecule, dictated by its substituents, are crucial for its ability to fit into the binding pocket of a biological target. The chlorine atoms at the ortho- and meta-positions relative to the nitroethenyl group can impose steric hindrance, potentially influencing the preferred conformation of the molecule and its ability to adopt the optimal orientation for binding. Steric parameters, such as Taft's steric factor (Es) and Verloop steric parameters, are used in QSAR studies to model these effects. sips.org.inspu.edu.sy The interplay between electronic and steric effects is complex, and a favorable balance is often required for optimal biological activity.

Medicinal Chemistry and Drug Design Applications of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene Scaffolds

Strategic Use as a Synthetic Precursor for Bioactive Molecules

The 1,2-dichloro-4-[(E)-2-nitroethenyl]benzene scaffold serves as a crucial starting material for the synthesis of a variety of bioactive molecules. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the double bond for nucleophilic addition reactions, making it a key intermediate in the construction of more complex molecular architectures.

Aryl-2-nitrovinyl derivatives, including structures analogous to this compound, have been investigated as Michael acceptors in the design of proteasome inhibitors. nih.gov The proteasome is a key target in cancer therapy, and its inhibition can lead to apoptosis of malignant cells. The α,β-unsaturated nitroalkene moiety in these compounds can covalently bind to the active site of the proteasome, leading to its inhibition. Research has shown that substitutions on the phenyl ring, such as the dichloro pattern, can significantly influence the compound's inhibitory potency and selectivity. nih.gov

The reactivity of the nitroethenyl group also allows for its conversion into other functional groups. For instance, reduction of the nitro group can yield an amino group, which can then be further functionalized. This versatility makes the this compound scaffold a valuable precursor for creating libraries of compounds for high-throughput screening.

Application of Scaffold Hopping in Lead Discovery

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known lead compound but with improved properties such as potency, selectivity, or pharmacokinetic profile. biosolveit.de This approach aims to explore new chemical space and generate novel intellectual property. uniroma1.it

While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available literature, the general principles of this strategy can be applied to this scaffold. For instance, the dichlorophenyl moiety can be retained as a key recognition element for a biological target, while the nitroethenyl portion is replaced with other chemical groups that mimic its electronic and steric properties. This is a form of bioisosteric replacement, a key component of scaffold hopping. cambridgemedchemconsulting.com

One could envision replacing the nitroethenyl group with other electron-withdrawing groups or heterocyclic rings that can maintain the desired interactions with a target protein. Computational methods, such as virtual screening and shape-based similarity searching, are often employed to identify suitable replacement scaffolds. biosolveit.de The goal is to discover new core structures that maintain the essential pharmacophoric features of the original molecule while offering opportunities for improved drug-like properties.

Rational Design of Novel Therapeutic Agents

Rational drug design involves the development of new medications based on a thorough understanding of the biological target and its mechanism of action. nih.gov This knowledge-driven approach utilizes computational and structural biology tools to design molecules with high affinity and selectivity for their intended target. researchgate.net

The this compound scaffold provides a foundation for the rational design of inhibitors for various enzymes and receptors. The dichlorophenyl group can engage in specific hydrophobic and halogen bonding interactions within a protein's active site. The nitroethenyl group, as a Michael acceptor, can be strategically positioned to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of enzymes like kinases or proteases. nih.gov

For example, in the design of enzyme inhibitors, molecular docking studies can be used to predict the binding mode of this compound derivatives. nih.gov This information can then guide the synthesis of analogs with modified substituents on the phenyl ring or the nitroethenyl group to optimize interactions with the target and enhance inhibitory activity. The electronic properties of the substituents can be fine-tuned to modulate the reactivity of the Michael acceptor, thereby controlling the potency and selectivity of the inhibitor. nih.gov

Integration into Privileged Scaffolds for Enhanced Biological Activities

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov These recurring structural motifs are frequently found in approved drugs and natural products, and their identification and utilization can significantly accelerate the drug discovery process. researchgate.netmdpi.com

By incorporating the this compound scaffold or its derivatives into larger, more complex molecules that contain other privileged structural elements, it is possible to create hybrid molecules with enhanced biological activities. This approach, known as molecular hybridization, aims to combine the favorable properties of different pharmacophores to generate novel compounds with improved potency, selectivity, and drug-like characteristics.

For instance, the dichlorophenyl portion of the molecule could be integrated into known heterocyclic scaffolds that are recognized as privileged structures, such as benzodiazepines or quinolines. This could lead to the discovery of new chemical entities with novel mechanisms of action or improved therapeutic profiles.

Compound Names Table

Compound Name
This compound
Benzodiazepines
Quinolines

Below is an interactive data table summarizing the applications of the this compound scaffold discussed in this article.

Application AreaStrategyKey Features of the ScaffoldPotential Therapeutic Targets
Synthetic PrecursorMichael Addition, Functional Group TransformationReactive nitroethenyl group, Activated double bondProteasome, Kinases
Scaffold HoppingBioisosteric ReplacementDichlorophenyl moiety as a recognition elementVarious enzymes and receptors
Rational Drug DesignStructure-Based Design, Covalent InhibitionDichlorophenyl for hydrophobic/halogen bonding, Nitroethenyl as a Michael acceptorEnzymes with nucleophilic active site residues (e.g., kinases, proteases)
Integration into Privileged ScaffoldsMolecular HybridizationDichlorophenyl moietyMultiple targets depending on the integrated privileged scaffold

Environmental Fate and Degradation Pathways of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Biodegradation Processes

Aerobic Degradation Pathways

Specific studies detailing the aerobic biodegradation of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene are not available in the current scientific literature. The metabolic pathways that microorganisms might use to break down this compound in the presence of oxygen have not been documented.

Anaerobic Reductive Dechlorination

There is no available research on the anaerobic reductive dechlorination of this compound. This process, where microorganisms remove chlorine atoms from a molecule in the absence of oxygen, has not been specifically investigated for this compound.

Photodegradation Under Environmental Conditions

The effects of sunlight on the chemical structure and persistence of this compound have not been reported. The mechanisms, reaction rates, and breakdown products resulting from photodegradation in the atmosphere, water, or on soil surfaces are currently unknown.

Persistence and Environmental Distribution in Various Media

Data on the persistence of this compound in soil, water, and air are not available. Information regarding its potential for transport and partitioning between these environmental media, which would be determined by properties like its solubility, vapor pressure, and adsorption characteristics, has not been documented in scientific studies.

Green Chemistry Approaches in the Synthesis and Application of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Adherence to the Twelve Principles of Green Chemistry

The synthesis of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, primarily through the Henry reaction (also known as the nitroaldol reaction) between 3,4-dichlorobenzaldehyde (B146584) and nitromethane (B149229), can be evaluated against the twelve principles of green chemistry.

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents, such as explosions or fires. |

Development of Eco-Friendly Synthetic Methodologies

Significant strides have been made in developing more environmentally friendly methods for the synthesis of nitrostyrenes, which are directly applicable to the production of this compound.

The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional syntheses of nitrostyrenes often employ volatile organic compounds (VOCs) as solvents. Green chemistry promotes the use of more benign alternatives.

Water: Performing the Henry reaction in aqueous media is a significant improvement. organic-chemistry.org Water is non-toxic, non-flammable, and readily available. The use of phase-transfer catalysts may be necessary to facilitate the reaction between the organic substrates and the aqueous base. psu.edu

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. researchgate.net They have negligible vapor pressure, which reduces air pollution. Furthermore, they can often be recycled, and in some cases, they can also act as catalysts.

Solvent-Free Conditions: Conducting the reaction without a solvent is another highly effective green approach. researchgate.net This can be achieved by heating the neat reactants, often with a solid catalyst, or by using microwave irradiation to accelerate the reaction. researchgate.net

The classical Henry reaction uses soluble bases like alkali metal hydroxides or amines in stoichiometric amounts, which can lead to difficult product separation and waste generation. researchgate.net Green catalysis focuses on the use of catalytic amounts of more sustainable catalysts.

Heterogeneous Catalysts: Solid base catalysts, such as layered double hydroxides (LDHs), offer significant advantages. scirp.orgscirp.org They can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity. scirp.org This simplifies the work-up procedure and reduces waste.

Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild conditions. rsc.org Certain enzymes have been shown to catalyze the Henry reaction, offering a green alternative to traditional chemical catalysts. rsc.org

Organocatalysts: Small organic molecules can also be used to catalyze the Henry reaction. These catalysts are often metal-free, which is advantageous from a toxicity and environmental perspective.

Table 2: Comparison of Catalytic Systems for the Synthesis of β-Nitrostyrenes

Catalyst Solvent Reaction Conditions Advantages Disadvantages
NaOH (Stoichiometric) Methanol Room Temperature Inexpensive Difficult work-up, waste generation
Layered Double Hydroxides (LDHs) Solvent-free 90°C or Microwave Reusable, easy separation, high yield scirp.org Higher initial cost, may require higher temperatures
Enzymes (e.g., from Sulfolobus tokodaii) TBME/Water 40°C High selectivity, mild conditions rsc.org Cost and stability of the enzyme

| Ammonium Bicarbonate | Solvent-free | Heating | Environmentally benign, avoids pyridine/piperidine tue.nl | May require elevated temperatures |

Waste Minimization and Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The synthesis of this compound from 3,4-dichlorobenzaldehyde and nitromethane proceeds in two steps: a condensation to form a β-nitro alcohol, followed by dehydration to the final product.

Table 3: Atom Economy Calculation for the Synthesis of this compound

Reactant/Product Chemical Formula Molar Mass ( g/mol )
3,4-Dichlorobenzaldehyde C₇H₄Cl₂O 175.01
Nitromethane CH₃NO₂ 61.04
Total Mass of Reactants 236.05
This compound C₈H₅Cl₂NO₂ 218.04
Water (Byproduct) H₂O 18.01

| Total Mass of Products | | 236.05 |

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100% (218.04 g/mol / 236.05 g/mol ) x 100% = 92.37%

While the atom economy is relatively high, waste is still generated from the solvent, catalyst, and any side products. The use of green solvents and recyclable catalysts significantly reduces the Environmental Factor (E-factor), which is the mass ratio of waste to the desired product. A traditional synthesis with a stoichiometric base and organic solvent will have a much higher E-factor compared to a greener approach using a recyclable catalyst under solvent-free conditions.

Toxicological Mechanisms and Broader Environmental Impact of 1,2 Dichloro 4 E 2 Nitroethenyl Benzene

Genotoxic Potential and Mutagenicity Studies

There is a lack of specific studies investigating the genotoxic and mutagenic potential of 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene. Research into its ability to interact with DNA, induce mutations, or cause chromosomal damage has not been published in accessible scientific literature. Therefore, no data tables or detailed research findings on its mutagenicity can be provided.

Reproductive and Developmental Toxicity Investigations

Similarly, information regarding the effects of this compound on reproductive health and developmental processes is absent from the available scientific record. No studies were found that assessed potential impacts on fertility, reproductive organs, or embryonic and fetal development. This lack of data prevents any detailed discussion or presentation of findings in this area.

Metabolic Pathways and Metabolite Identification in Biological Systems

The metabolic fate of this compound in biological systems has not been documented. There are no published studies identifying its metabolic pathways, the enzymes involved in its biotransformation, or the chemical identity of its metabolites. Without such research, an understanding of how the compound is processed and eliminated by living organisms remains speculative.

Environmental Risk Assessment and Remediation Strategies

An environmental risk assessment for this compound has not been established. Data on its persistence, bioaccumulation, and toxicity to various environmental species are not available. Furthermore, due to the absence of information on its environmental fate and behavior, no specific remediation strategies for this compound have been developed or reported.

Future Research Directions and Emerging Applications

Exploration of Unconventional Synthetic Routes

One promising avenue is the exploration of one-pot synthesis from styrenes . A convenient and inexpensive one-pot process for the selective nitration of styrenes to β-nitrostyrenes under mild conditions has been described. This method demonstrates tolerance for various functional groups on the aromatic ring, including chlorine, suggesting its potential applicability to the synthesis of the target compound. Further investigation into optimizing this copper(II)-promoted reaction for dichlorinated styrenes could offer a more streamlined and atom-economical synthetic pathway.

Microwave-assisted organic synthesis (MAOS) represents another significant area of interest. MAOS has been shown to dramatically shorten reaction times for the preparation of β-nitrostyrene derivatives compared to conventional heating methods. The development of solvent-free microwave irradiation protocols for the condensation of 1,2-dichlorobenzaldehyde with nitromethane (B149229) could lead to a greener and more energy-efficient synthesis.

Furthermore, alkene cross-metathesis offers a modern and powerful tool for the formation of carbon-carbon double bonds. Investigating the cross-metathesis of 1,2-dichloro-4-vinylbenzene with a suitable nitro-containing alkene using catalysts like Grubbs' second-generation catalyst could provide a novel and highly adaptable route to 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene and its derivatives. This approach would be particularly valuable for creating analogues with modified linker regions.

Finally, biocatalytic approaches , while still in their nascent stages for this specific class of compounds, hold considerable promise for the future. The use of enzymes to catalyze the condensation or other key bond-forming steps could offer unparalleled stereoselectivity and environmental compatibility. Research into identifying or engineering enzymes capable of acting on dichlorinated aromatic substrates will be crucial for the advancement of this methodology.

Discovery of Novel Biological Activities and Therapeutic Potential

The β-nitrostyrene scaffold is a recognized pharmacophore, and the presence of dichloro-substituents on the benzene (B151609) ring is anticipated to modulate the biological activity of this compound. Future research will likely focus on a systematic evaluation of its therapeutic potential across a range of diseases.

A primary area of investigation is its antimicrobial activity . Substituted β-nitrostyrenes have demonstrated activity against both Gram-positive and Gram-negative bacteria. Halogen substituents, in particular, have been shown to enhance the antimicrobial properties of these compounds. Therefore, a thorough screening of this compound against a panel of pathogenic bacteria, including multidrug-resistant strains, is a logical next step. Structure-activity relationship (SAR) studies on a library of related dichlorinated nitrostyrenes could elucidate the key structural features required for potent antibacterial action.

The cytotoxic effects of this compound against various cancer cell lines also warrant in-depth investigation. The nitrovinyl group can act as a Michael acceptor, potentially interacting with biological nucleophiles like cysteine residues in proteins, which can lead to apoptosis in cancer cells. Research will likely focus on determining the IC50 values against a panel of cancer cell lines, elucidating the mechanism of action (e.g., induction of apoptosis, cell cycle arrest), and exploring its selectivity for cancer cells over normal cells. Thiourea derivatives incorporating a 3,4-dichlorophenyl substituent have shown high cytotoxic activity, suggesting the potential of this substitution pattern. researchgate.net

Furthermore, the potential for enzyme inhibition is a promising area for future therapeutic applications. The electrophilic nature of the β-carbon in the nitroethenyl group makes it a candidate for inhibiting enzymes through covalent modification of active site residues. Screening this compound against various enzyme families, such as protein tyrosine phosphatases or proteases implicated in disease, could reveal novel therapeutic targets.

Advanced Materials Science Applications and Optoelectronic Properties

The conjugated π-system of this compound, extending from the dichlorinated phenyl ring to the nitro group, suggests its potential for applications in materials science, particularly in the realm of optoelectronics.

Future research could explore the nonlinear optical (NLO) properties of this compound. Molecules with donor-acceptor structures and extended π-conjugation can exhibit significant second-order NLO responses, making them suitable for applications such as frequency doubling of laser light. The dichlorophenyl group and the nitro group can act as acceptor moieties, and further functionalization of the molecule could enhance its NLO properties. Highly polar stilbene (B7821643) derivatives, which share structural similarities, have been investigated for second harmonic generation. google.com

The potential for polymerization and the creation of novel functional polymers is another exciting avenue. The vinyl group in this compound could potentially undergo polymerization or co-polymerization with other monomers to create polymers with unique optical or electronic properties. The dichloro- and nitro- functionalities would be pendant groups on the polymer chain, influencing its solubility, thermal stability, and refractive index. The synthesis of redox-active polymer films using vinyl viologen units showcases a relevant approach. researchgate.net

Additionally, this compound could serve as a precursor for the synthesis of more complex advanced materials . The reactive nitroethenyl group can participate in various chemical transformations, allowing for its incorporation into larger molecular architectures, such as dendrimers or conjugated oligomers. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as chemical sensors. The versatility of nitrostyrenes as building blocks for a wide range of organic compounds is well-documented. rsc.orgrsc.org

Development of Sustainable Manufacturing Processes

In line with the principles of green chemistry, future research will undoubtedly focus on developing more sustainable and environmentally benign manufacturing processes for this compound.

A key area of development is the implementation of solvent-free synthesis . Performing reactions in the absence of volatile organic solvents reduces waste, minimizes environmental impact, and can simplify product purification. Microwave-assisted solvent-free condensation of 1,2-dichlorobenzaldehyde and nitromethane is a promising approach that could significantly improve the green credentials of the synthesis.

The use of heterogeneous catalysts is another important strategy for sustainable manufacturing. Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. Research into the use of solid acid or base catalysts for the Henry condensation reaction to produce this compound could lead to more sustainable and cost-effective production methods.

Energy efficiency is also a critical consideration. The application of microwave irradiation or other energy-efficient heating methods can significantly reduce the energy consumption of the synthesis compared to traditional refluxing techniques. rsc.org Optimizing reaction conditions to proceed at lower temperatures and for shorter durations will be a key research focus.

Furthermore, a holistic approach to waste reduction will be essential. This includes developing synthetic routes with high atom economy, minimizing the use of stoichiometric reagents in favor of catalytic alternatives, and designing processes where by-products can be easily recovered or are environmentally benign.

Computational Design for Targeted Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of molecules for specific applications. Future research will increasingly leverage these in silico methods for the targeted design of derivatives of this compound.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of new analogues with enhanced biological activity. By building computational models based on experimental data, it will be possible to predict the antimicrobial or cytotoxic potency of novel derivatives, thereby prioritizing synthetic efforts.

Molecular docking simulations can be employed to predict the binding modes of this compound and its analogues with specific biological targets, such as enzymes or receptors. This information can provide insights into the mechanism of action and guide the design of more potent and selective inhibitors.

For materials science applications, quantum chemical calculations can be used to predict the optoelectronic properties of this compound and its derivatives. Properties such as the electronic absorption spectrum, HOMO-LUMO gap, and hyperpolarizability can be calculated to assess their potential for use in NLO materials or organic electronics.

Finally, computational screening of virtual libraries of related compounds can be performed to identify candidates with desired properties for specific applications, be it in medicine or materials science. This approach can significantly reduce the time and resources required for experimental screening and accelerate the development of new technologies based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene, and what experimental parameters influence stereoselectivity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Chlorination: Start with 1,2-dichlorobenzene as the aromatic backbone.

Nitroethenyl Introduction: Employ a Heck coupling or Wittig reaction to introduce the nitroethenyl group. For stereoselective (E)-configuration, use palladium-catalyzed cross-coupling under controlled conditions (e.g., inert atmosphere, precise temperature) to minimize isomerization .

Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the (E)-isomer.
Critical Parameters: Reaction temperature (60–80°C), choice of base (e.g., triethylamine), and catalyst loading (1–2 mol% Pd) significantly impact yield (60–75%) and stereoselectivity (>90% E-configuration) .

Q. Which spectroscopic techniques are most effective for confirming the (E)-configuration of the nitroethenyl group?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The coupling constant (J) between vinylic protons (J = 12–16 Hz) confirms trans (E) geometry.
    • ¹³C NMR: Chemical shifts at δ 120–125 ppm (vinylic carbons) and δ 140–145 ppm (nitro group) validate structural integrity .
  • IR Spectroscopy: Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .
  • X-ray Crystallography: Provides definitive proof of (E)-configuration via bond angle analysis (e.g., C=C-NO₂ dihedral angle ~180°) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between observed reactivity and theoretical predictions for electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrophilic aromatic substitution (EAS) sites.
    • Electron Density Maps: Identify electron-deficient regions (e.g., meta to nitro group) prone to electrophilic attack.
    • Activation Energy Barriers: Compare computed barriers for competing pathways (e.g., nitration vs. sulfonation) to explain experimental product distributions .
  • Validation: Cross-check with experimental kinetic data (e.g., Hammett plots) to reconcile discrepancies between computational and observed regioselectivity .

Q. What strategies address inconsistencies in spectral data (e.g., unexpected peaks in NMR) during structural characterization?

Methodological Answer:

  • Dynamic Effects Analysis: Investigate rotational barriers of the nitroethenyl group using variable-temperature NMR. Slow rotation at low temperatures (e.g., –40°C) may split peaks, revealing conformational isomers .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., deuterated benzene ring) to simplify complex splitting patterns in ¹H NMR .
  • Hybrid Techniques: Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Data-Driven Research Challenges

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties?

Methodological Answer:

  • Solvatochromism Studies: Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane vs. DMSO). Nitroethenyl groups exhibit redshifted λmax in polar solvents due to increased charge-transfer character .
  • Substituent Impact: Compare with analogs (e.g., 4-[(E)-2-nitroethenyl]benzene) to isolate the electron-withdrawing effect of chlorine atoms on fluorescence quenching .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts alkylation reactions involving this compound?

Methodological Answer:

  • Reaction Monitoring: Use in-situ FTIR to detect intermediates (e.g., carbocation formation).
  • Computational Modeling: Identify competing pathways (e.g., σ-complex rearrangement vs. dimerization) using transition state theory (Gaussian 16).
  • Byproduct Isolation: Characterize dimeric byproducts via HRMS and X-ray crystallography to confirm structures .

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